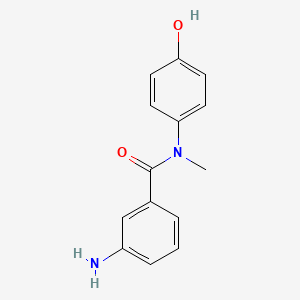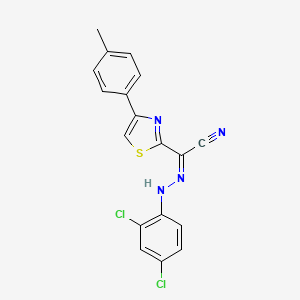
3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a hydroxyphenyl group, and a methyl group attached to the benzamide core
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: This compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
Similar compounds have been documented as kinase inhibitors , suggesting that 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide may also interact with kinases. Kinases play a crucial role in cellular signaling, regulating various cellular activities such as cell growth, division, and metabolism.
Orientations Futures
The future directions in the study of similar compounds involve the exploration of more powerful drugs with some requirements that involve the molecular size of a drug’s affinity for its target, drug bio-activation, and metabolization . They must also address the design of medications with fewer adverse effects and more desirable small-molecular drug characteristics than existing drugs .
Analyse Biochimique
Biochemical Properties
It is known that similar compounds can act as fluorescent substrates of peroxidase (PO), undergoing enzymatically cross-linking reactions to surrounding cell constituents .
Cellular Effects
Related compounds have been shown to have significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM .
Molecular Mechanism
Related compounds have been shown to inhibit carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors .
Metabolic Pathways
Related compounds have been shown to interfere with the metabolism of tumor cells, shifting their metabolism to anaerobic glycolysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyaniline and N-methylbenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Procedure: The 4-hydroxyaniline is reacted with N-methylbenzoyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Comparaison Avec Des Composés Similaires
- 3-amino-N-(4-methoxyphenyl)-N-methylbenzamide
- 3-amino-N-(4-chlorophenyl)-N-methylbenzamide
- 3-amino-N-(4-nitrophenyl)-N-methylbenzamide
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., hydroxy, methoxy, chloro, nitro) can significantly alter the compound’s chemical and biological properties.
- Uniqueness: 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and enhance its solubility in water. This feature may influence its biological activity and make it distinct from other similar compounds.
Propriétés
IUPAC Name |
3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(12-5-7-13(17)8-6-12)14(18)10-3-2-4-11(15)9-10/h2-9,17H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCMSOCYBZTNOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=O)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide](/img/structure/B2717662.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2717663.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2717665.png)
![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2717666.png)
![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2717671.png)


![4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2717677.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(1,2-dimethyl-1H-indol-3-yl)sulfonyl]ethyl}urea](/img/structure/B2717678.png)

![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2717682.png)
![5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2717684.png)
